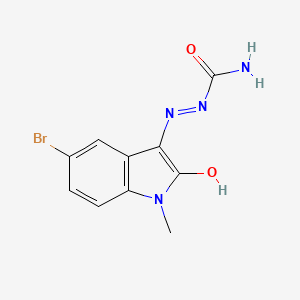![molecular formula C17H12N4O3S2 B5065802 N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5065802.png)
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is a synthetic compound that belongs to the thiazole family. This compound has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. In
Aplicaciones Científicas De Investigación
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various scientific research fields. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In agriculture, it has been used as a pesticide and herbicide due to its potent antimicrobial activity. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is still under investigation. However, it is believed that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in essential cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. It also inhibits the activity of bacterial cell wall synthesis enzymes, leading to bacterial cell death.
Biochemical and Physiological Effects
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, a process of programmed cell death, by activating caspase enzymes. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In bacterial cells, it disrupts cell wall synthesis and membrane integrity, leading to cell death. In animal models, it has shown anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. It has potent biological activity, making it a valuable tool for studying various cellular processes. However, it also has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammation. Another direction is to investigate its mechanism of action in more detail to identify new targets for drug development. Additionally, it can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers and fluorescent dyes.
Métodos De Síntesis
The synthesis of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide involves the reaction of 4-nitrophenyl isothiocyanate with 2-aminothiazole in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of the compound with high purity.
Propiedades
IUPAC Name |
N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c22-15(12-4-2-1-3-5-12)19-16(25)20-17-18-14(10-26-17)11-6-8-13(9-7-11)21(23)24/h1-10H,(H2,18,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBQMPSBSOULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)

![N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)

![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065762.png)

![17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065778.png)
![3-chloro-4-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5065786.png)
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)
